(1S,2R,3aR)-7-chloro-2-(2-methoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
(1S,2R,3aR)-7-chloro-2-(2-methoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3aR)-7-chloro-2-(2-methoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile typically involves multiple steps, including the formation of the pyrroloquinoline core and the introduction of various substituents. Common synthetic routes may involve the use of starting materials such as 2-methoxybenzaldehyde and 4-methylbenzoyl chloride, with reaction conditions including the use of catalysts, solvents, and specific temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3aR)-7-chloro-2-(2-methoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,3aR)-7-chloro-2-(2-methoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Research may focus on its efficacy and safety as a pharmaceutical agent, particularly in treating diseases where its unique structure could provide a therapeutic benefit.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties may make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of (1S,2R,3aR)-7-chloro-2-(2-methoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2R,3aR)-7-chloro-2-(2-methoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile include other pyrroloquinoline derivatives and compounds with similar functional groups. Examples include:
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure may confer specific properties and activities that are not found in other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C29H22ClN3O2 |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
(1S,2R,3aR)-7-chloro-2-(2-methoxyphenyl)-1-(4-methylbenzoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C29H22ClN3O2/c1-18-7-9-19(10-8-18)28(34)27-26(22-5-3-4-6-24(22)35-2)29(16-31,17-32)25-14-11-20-15-21(30)12-13-23(20)33(25)27/h3-15,25-27H,1-2H3/t25-,26-,27+/m1/s1 |
InChI Key |
DAVNPVCJKZASKF-PFBJBMPXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=C(C=C3)C=C(C=C4)Cl)(C#N)C#N)C5=CC=CC=C5OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=C(C=C3)C=C(C=C4)Cl)(C#N)C#N)C5=CC=CC=C5OC |
Origin of Product |
United States |
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